Pomalidomide-PEG4-propargyl
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Overview
Description
Pomalidomide-PEG4-propargyl: is a compound that combines pomalidomide, a well-known immunomodulatory drug, with a polyethylene glycol (PEG) linker and a propargyl group. This compound is primarily used in the development of proteolysis-targeting chimeras (PROTACs), which are designed to target and degrade specific proteins within cells. The PEG4 linker enhances the solubility and bioavailability of the compound, while the propargyl group allows for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pomalidomide-PEG4-propargyl typically involves several steps. Initially, pomalidomide is synthesized through a multi-step process that includes the formation of an intermediate compound, which is then reacted with a PEG4 linker.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow chemistry to improve yield and efficiency . The process involves the use of high-purity reagents and stringent reaction conditions to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Pomalidomide-PEG4-propargyl undergoes various chemical reactions, including:
Oxidation: This reaction can modify the propargyl group to introduce additional functional groups.
Reduction: This reaction can be used to reduce any oxidized intermediates back to their original state.
Substitution: The propargyl group can undergo nucleophilic substitution reactions to introduce different functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like azides and thiols are commonly used in substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the propargyl group can lead to the formation of aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Chemistry: Pomalidomide-PEG4-propargyl is used as a building block in the synthesis of PROTACs, which are designed to target and degrade specific proteins. This has significant implications for chemical biology and drug discovery .
Biology: In biological research, this compound is used to study protein-protein interactions and the mechanisms of protein degradation. It helps in understanding the role of specific proteins in various cellular processes .
Medicine: Medically, this compound is used in the development of targeted therapies for diseases such as cancer. By degrading specific proteins involved in disease progression, it offers a novel approach to treatment .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents. Its ability to target and degrade specific proteins makes it a valuable tool in drug development .
Mechanism of Action
Pomalidomide-PEG4-propargyl exerts its effects through the formation of a ternary complex with the target protein and an E3 ubiquitin ligase, such as cereblon. This complex facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome . The PEG4 linker enhances the solubility and bioavailability of the compound, while the propargyl group allows for further chemical modifications to optimize its activity .
Comparison with Similar Compounds
- Pomalidomide-PEG4-NH2 hydrochloride
- Pomalidomide-PEG6-NH2 hydrochloride
- Pomalidomide-PEG3-NH2 hydrochloride
- Pomalidomide-PEG1-NH2 hydrochloride
- Lenalidomide
- Thalidomide
Uniqueness: Pomalidomide-PEG4-propargyl is unique due to its combination of a PEG4 linker and a propargyl group. The PEG4 linker enhances solubility and bioavailability, while the propargyl group allows for further chemical modifications. This makes it a versatile building block for the development of PROTACs and other targeted therapies .
Properties
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethylamino]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O8/c1-2-9-32-11-13-34-15-16-35-14-12-33-10-8-25-18-5-3-4-17-21(18)24(31)27(23(17)30)19-6-7-20(28)26-22(19)29/h1,3-5,19,25H,6-16H2,(H,26,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADENWVKSYZTYAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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